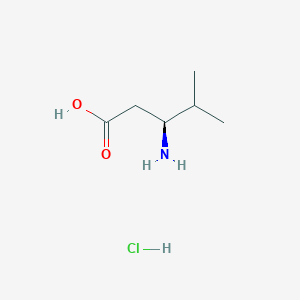

(S)-3-amino-4-methylpentanoic acid hydrochloride

概要

説明

(S)-3-amino-4-methylpentanoic acid hydrochloride is a chiral amino acid derivative. It is often used in various scientific research fields due to its unique chemical properties and biological activities. This compound is particularly significant in the study of amino acid metabolism and protein synthesis.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-amino-4-methylpentanoic acid hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the commercially available starting material, (S)-3-amino-4-methylpentanoic acid.

Hydrochloride Formation: The amino acid is then reacted with hydrochloric acid to form the hydrochloride salt. This reaction is usually carried out in an aqueous solution under controlled temperature conditions to ensure the purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes:

Bulk Synthesis: Large quantities of (S)-3-amino-4-methylpentanoic acid are reacted with hydrochloric acid in industrial reactors.

Purification: The resulting product is purified using crystallization or other suitable purification techniques to obtain the hydrochloride salt in high purity.

化学反応の分析

Types of Reactions

(S)-3-amino-4-methylpentanoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding keto acids.

Reduction: Reduction reactions can convert it into different amino alcohols.

Substitution: It can undergo substitution reactions where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various reagents, including alkyl halides and acyl chlorides, are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include keto acids, amino alcohols, and substituted amino acids, depending on the specific reaction conditions and reagents used.

科学的研究の応用

Chemistry

(S)-3-amino-4-methylpentanoic acid hydrochloride serves as a chiral building block in the synthesis of complex molecules. Its stereochemistry allows for the creation of compounds with specific configurations, which is essential in developing pharmaceuticals and fine chemicals.

Table 1: Applications in Chemical Synthesis

| Application Type | Description |

|---|---|

| Chiral Synthesis | Used to create enantiomerically pure compounds |

| Building Block | Integral in the synthesis of various bioactive molecules |

Biology

In biological research, this compound is studied for its role in metabolic pathways and enzyme interactions. As a beta-amino acid, it can influence neurotransmitter synthesis and metabolism.

Case Study: Neurotransmitter Modulation

Research indicates that (S)-3-amino-4-methylpentanoic acid can modulate pathways related to amino acid metabolism, potentially affecting conditions like epilepsy and other neurological disorders due to its influence on neurotransmitter systems .

Medicine

The compound has been investigated for its potential therapeutic effects , including neuroprotective and anti-inflammatory properties.

Table 2: Therapeutic Applications

| Therapeutic Area | Potential Effects |

|---|---|

| Neuroprotection | Protective effects against seizures |

| Cognitive Enhancement | Potential benefits in geriatric populations |

| Anti-inflammatory | Investigated for reducing inflammation |

Case Study: Neuroprotective Effects

A study demonstrated that (S)-3-amino-4-methylpentanoic acid exhibits protective effects against seizures induced by pharmacological agents, indicating its potential as a therapeutic agent for neurological conditions .

作用機序

The mechanism of action of (S)-3-amino-4-methylpentanoic acid hydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: It interacts with enzymes involved in amino acid metabolism.

Pathways: It influences pathways related to protein synthesis and cellular metabolism.

類似化合物との比較

Similar Compounds

®-3-amino-4-methylpentanoic acid hydrochloride: The enantiomer of (S)-3-amino-4-methylpentanoic acid hydrochloride.

L-leucine hydrochloride: Another amino acid derivative with similar properties.

Uniqueness

This compound is unique due to its specific chiral configuration, which imparts distinct biological activities and chemical reactivity compared to its enantiomer and other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

生物活性

(S)-3-amino-4-methylpentanoic acid hydrochloride, also known as L-leucine hydrochloride , is a chiral amino acid derivative with potential biological activities. Its molecular formula is and it has been studied for various pharmacological properties, including its role in metabolic pathways and potential therapeutic applications.

The biological activity of this compound primarily involves its interaction with metabolic pathways, particularly in protein synthesis and energy metabolism. It functions as a building block for proteins and plays a crucial role in stimulating muscle protein synthesis through the activation of the mammalian target of rapamycin (mTOR) pathway. This pathway is essential for cell growth and proliferation, particularly in muscle tissues.

Research Findings

- Muscle Protein Synthesis :

- Neuroprotective Effects :

- Metabolic Regulation :

Case Studies

- Athletic Performance : A study conducted on athletes demonstrated that L-leucine supplementation resulted in improved recovery times and reduced muscle soreness post-exercise, attributed to its role in protein synthesis .

- Neurodegenerative Disorders : In animal models of Alzheimer's disease, L-leucine supplementation was associated with reduced amyloid plaque formation, suggesting a protective mechanism against neurodegeneration .

Table 1: Summary of Biological Activities

| Activity | Mechanism | References |

|---|---|---|

| Muscle Protein Synthesis | Activation of mTOR pathway | |

| Neuroprotection | Modulation of autophagy and apoptosis | |

| Metabolic Regulation | Improvement of insulin sensitivity |

Table 2: Case Study Highlights

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (S)-3-amino-4-methylpentanoic acid hydrochloride?

- Methodological Answer : The synthesis typically involves enantioselective methods to ensure the (S)-configuration. A multi-step approach may include:

- Step 1 : Chiral pool synthesis using (S)-amino acids as starting materials, followed by alkylation or methylation at the β-position .

- Step 2 : Hydrochloride salt formation via acidification with HCl in polar solvents (e.g., ethanol or water) to enhance stability and crystallinity .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography with silica gel (eluent: chloroform/methanol) to achieve ≥95% purity .

Q. How can the purity and enantiomeric excess (ee) of this compound be validated?

- Methodological Answer :

- HPLC : Use a chiral stationary phase (e.g., Chiralpak® IA column) with a mobile phase of hexane/isopropanol (80:20) and UV detection at 254 nm. Retention time comparisons with racemic standards confirm ee ≥98% .

- NMR Spectroscopy : H and C NMR in DO or DMSO-d to verify structural integrity. Key signals include δ 1.2–1.4 ppm (methyl groups) and δ 3.1–3.3 ppm (α-proton) .

- Elemental Analysis : Confirm stoichiometric Cl content via titration or ion chromatography .

Advanced Research Questions

Q. How does the stereochemical configuration [(S) vs. (R)] influence the compound’s biological activity?

- Methodological Answer :

- Comparative Studies : Synthesize both enantiomers using chiral catalysts (e.g., Evans’ oxazolidinones) and evaluate activity in receptor-binding assays (e.g., GABA or NMDA receptors). The (S)-enantiomer often shows higher affinity due to spatial compatibility with chiral binding pockets .

- Molecular Dynamics Simulations : Use software like AutoDock to model interactions between the (S)-enantiomer and target proteins, highlighting hydrogen bonding and hydrophobic contacts .

Q. What strategies mitigate solubility limitations of this compound in aqueous buffers?

- Methodological Answer :

- Co-Solvent Systems : Use DMSO (≤5% v/v) or cyclodextrin inclusion complexes to enhance solubility without altering ionic strength .

- pH Adjustment : Solubility increases at pH <3 (due to protonation of the amino group). Buffers like citrate (pH 2.5) or phosphate (pH 2.0) are optimal .

- Lyophilization : Pre-dissolve in 0.1 M HCl, freeze-dry, and reconstitute in target buffers to improve dissolution kinetics .

Q. How can stability studies under accelerated conditions inform storage protocols?

- Methodological Answer :

- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines). Monitor degradation via HPLC:

- Thermal Stability : Degradation <2% after 4 weeks at 40°C when stored in amber glass under nitrogen .

- Photostability : Use UV-vis spectroscopy to detect oxidation byproducts (e.g., ketones or Schiff bases) .

- Long-Term Storage : Recommend −20°C in desiccated, opaque containers to prevent hydrolysis and racemization .

Q. Data Contradictions and Resolution

- vs. 11 : While specifies the (S)-enantiomer, lists the (R)-form. Researchers must validate stereochemistry via chiral HPLC or X-ray crystallography to avoid misassignment in pharmacological studies .

- Solubility Variability : reports aqueous solubility at 4 mg/mL, but batch-dependent impurities (e.g., residual solvents) may alter this. Pre-purify via recrystallization and validate with Karl Fischer titration .

特性

IUPAC Name |

(3S)-3-amino-4-methylpentanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-4(2)5(7)3-6(8)9;/h4-5H,3,7H2,1-2H3,(H,8,9);1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLNFFBWDHRKWCB-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

402587-64-8 | |

| Record name | (3S)-3-amino-4-methylpentanoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。